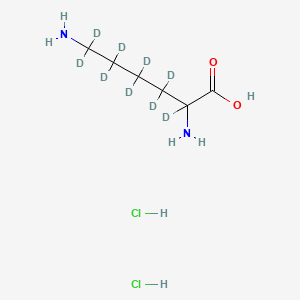

DL-Lysine-d9 (dihydrochloride)

Description

Significance of Stable Isotope Tracers in Understanding Biological Dynamics

Stable isotope tracers have revolutionized the study of biological dynamics by providing a window into the constant flux of molecules within cells and organisms. nih.gov Unlike static measurements, which only offer a snapshot in time, tracer studies allow researchers to observe processes as they happen. nih.gov This has been instrumental in elucidating metabolic pathways, quantifying the rates of synthesis and degradation of biomolecules like proteins and lipids, and understanding how these processes are affected by disease or therapeutic interventions. biorxiv.orgnih.gov The non-radioactive nature of stable isotopes makes them safe for use in a wide range of studies, including those involving human subjects. biorxiv.org

The use of stable isotope tracers enables the direct measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. tandfonline.com This information is critical for understanding cellular physiology and identifying metabolic dysregulation in various diseases. nih.gov By introducing a labeled substrate into a system and tracking its incorporation into downstream metabolites, researchers can map out complex metabolic networks and identify key regulatory points. tandfonline.com

Role of Lysine (B10760008) in Protein Synthesis and Metabolism

Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. medchemexpress.comacs.org Its primary and most well-known role is as a fundamental building block for proteins. medchemexpress.comacs.org During protein synthesis, lysine is incorporated into polypeptide chains, contributing to the structure and function of countless proteins throughout the body. medchemexpress.com Beyond its role in protein synthesis, lysine is involved in a variety of other critical biological processes, including:

Collagen crosslinking: Lysine is crucial for the formation of stable crosslinks in collagen, the primary structural protein in connective tissues. medchemexpress.com

Carnitine synthesis: Lysine serves as a precursor for the synthesis of carnitine, a compound essential for the transport of fatty acids into the mitochondria for energy production. medchemexpress.com

Calcium absorption: Lysine plays a role in the absorption of calcium from the intestine. nih.gov

Enzyme and hormone production: It is a component of many enzymes and hormones, highlighting its importance in regulating metabolic processes. nih.gov

The catabolism, or breakdown, of lysine primarily occurs in the liver through several pathways, with the saccharopine pathway being the most common. medchemexpress.comacs.org Understanding the intricacies of lysine metabolism is vital, as imbalances can be associated with various health issues. medchemexpress.com

Overview of Deuterium (B1214612) Labeling in DL-Lysine-d9 (dihydrochloride) for Academic Research

DL-Lysine-d9 (dihydrochloride) is a specialized form of lysine where nine hydrogen atoms have been replaced by their heavy isotope, deuterium. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-isomers of the amino acid. The dihydrochloride (B599025) salt form enhances its stability and solubility for use in research applications.

This deuterated analog of lysine serves as a powerful tool in academic research, primarily in conjunction with mass spectrometry. Its key applications include:

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), DL-Lysine-d9 can be used to create a "heavy" version of the proteome. nih.govsmolecule.com By comparing the mass spectra of heavy-labeled and unlabeled (light) samples, researchers can accurately quantify differences in protein abundance between different experimental conditions. smolecule.com

Protein Turnover Studies: By introducing DL-Lysine-d9 into a biological system, scientists can track the rate at which new proteins are synthesized and old proteins are degraded. nih.govbioanalysis-zone.com The incorporation of the heavy lysine into newly made proteins results in a measurable mass shift, allowing for the calculation of protein half-lives. nih.gov

Metabolic Flux Analysis: DL-Lysine-d9 is used to trace the metabolic fate of lysine through various biochemical pathways. crimsonpublishers.comnih.gov This helps in understanding how lysine metabolism is altered in different physiological or pathological states.

Internal Standard for Bioanalysis: Due to its similar chemical properties to natural lysine but distinct mass, DL-Lysine-d9 is an ideal internal standard for the accurate quantification of lysine and its metabolites in complex biological samples like plasma or tissue extracts. The internal standard is added at a known concentration to samples and helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.

The use of DL-Lysine-d9 (dihydrochloride) allows for precise and detailed investigations into the dynamic world of proteins and metabolism, providing invaluable insights for the scientific community.

Structure

2D Structure

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

228.16 g/mol |

IUPAC Name |

2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;; |

InChI Key |

JBBURJFZIMRPCZ-GJQDMFRKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Integrity of Dl Lysine D9 Dihydrochloride

Deuteration Methodologies via Hydrogen-Deuterium Exchange

The introduction of deuterium (B1214612) into the lysine (B10760008) molecule is primarily achieved through hydrogen-deuterium (H-D) exchange reactions. These reactions substitute hydrogen atoms bonded to carbon with deuterium from a deuterium-rich source. mdpi.com The efficiency and position of the exchange are dictated by the reaction conditions, such as temperature, pH, and the choice of catalyst.

Several methods have been developed for the deuteration of amino acids:

Acid- or Base-Catalyzed Exchange: This is a common method for achieving high levels of deuteration. The process involves heating the amino acid in a strong deuterated acid (like DCl in D₂O) or a strong base (like NaOD in D₂O). mdpi.com The acidity of the α-carbon hydrogen allows for its exchange, and harsher conditions can promote exchange at other C-H bonds along the aliphatic side chain. For instance, a method using sodium ethoxide (NaOEt) in deuterated ethanol (B145695) (EtOD) has been shown to be effective for α-deuteration. acs.orgacs.org To achieve the full d9 labeling, more rigorous conditions are typically necessary to exchange the less acidic hydrogens on the β, γ, δ, and ε carbons.

Metal-Catalyzed Exchange: Heterogeneous catalysis using transition metals like ruthenium, platinum, or palladium can facilitate H-D exchange. For example, ruthenium nanoparticles have been used to catalyze the deuteration of L-lysine in the presence of deuterium gas (D₂). rsc.org These methods can offer high efficiency under specific temperature and pressure conditions.

Thermal Exchange: Heating lysine in heavy water (D₂O) at elevated temperatures can also induce H-D exchange. This method was demonstrated in the deuteration of lysine-based dendrimers, where heating in D₂O was sufficient to cause isotope exchange at the imidazole (B134444) rings of histidine residues. nih.gov

Gas-Phase Exchange: While often used for analytical purposes, gas-phase H-D exchange can provide insight into the lability of different hydrogens. Studies have shown that in the gas phase, the six labile hydrogens on the amine and carboxylic acid groups of lysine exchange readily with D₂O, while the C-H hydrogens are less reactive. researchgate.netwm.edu

For the synthesis of DL-Lysine-d9, a method capable of exchanging all nine non-labile C-H hydrogens is required. This often involves prolonged heating in a strong deuterated acid, which serves the dual purpose of catalyzing the H-D exchange across the entire carbon skeleton and facilitating the racemization of the chiral center.

Racemization Strategies for DL-Form Generation

Naturally occurring lysine is predominantly the L-enantiomer. To generate the DL-form, a racemization process is required, which converts the single enantiomer into an equal mixture of both D and L forms. This can be achieved through chemical or enzymatic methods.

Chemical Racemization:

Acid/Base Treatment at High Temperatures: Many racemization procedures involve heating the amino acid in an acidic or basic solution. Heating L-lysine in an aqueous solution of acetic acid is a common method. google.com The process can be catalyzed by the addition of an aldehyde, such as salicylaldehyde (B1680747) or benzaldehyde. google.com Another approach involves heating optically active lysine with a cation-exchange resin, which promotes racemization. google.com The conditions used for acid-catalyzed deuteration (e.g., heating in strong DCl/D₂O) are often sufficient to induce racemization simultaneously.

Phosphoric Acid Treatment: Comparing L-lysine treatments with phosphoric acid and acetic acid has been investigated to establish practical and economical racemization processes for pharmaceutical synthesis. epa.gov

Enzymatic Racemization:

Lysine Racemase: Specific enzymes, known as racemases, can interconvert enantiomers. Lysine racemase, which has been isolated from various microorganisms, catalyzes the conversion between L-lysine and D-lysine. nih.gov While highly specific, this method is more common in biocatalytic applications than in the bulk chemical synthesis of isotopically labeled standards.

The table below summarizes various chemical methods for the racemization of L-lysine.

| Method | Reagents and Conditions | Catalyst | Outcome | Reference(s) |

| Thermal/Acid | Heating L-lysine hydrochloride in 80% aqueous acetic acid solution at 90°C for 2 hours. | Salicylaldehyde | DL-lysine with a yield of 93.4%. | google.com |

| Cation-Exchange Resin | Heating optically active lysine with a cation-exchange material in water at 100-230°C. | Sulfonic acid groups on resin. | Complete racemization (50% l(+)-lysine content). | google.com |

| Acid Treatment | Heating L-lysine with phosphoric acid or acetic acid. | Not specified. | Racemized lysine for pharmaceutical synthesis. | epa.gov |

| Thermal | Heating at elevated temperatures. | None. | Quantitative racemization. | nih.gov |

Methodological Considerations for Isotopic Purity and Enrichment Assessment

After synthesis, it is crucial to determine the isotopic purity and enrichment of the final product to validate its utility as an internal standard.

Isotopic Enrichment: This refers to the percentage of molecules in the sample that have been successfully deuterated. It is typically determined using mass spectrometry (MS). By comparing the mass spectrum of the labeled compound to the unlabeled compound, a mass shift corresponding to the number of incorporated deuterium atoms is observed. For DL-Lysine-d9, the molecular weight should increase by approximately 9 Da.

Isotopic Purity: This measures the abundance of the desired d9 isotopologue relative to other isotopologues (d0, d1, d2, etc.). An ideal synthesis yields a high percentage of the d9 species with minimal amounts of partially deuterated molecules.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for these assessments. mdpi.com It can separate the analyte from impurities and provide detailed information on the isotopic distribution. The analysis must account for the natural abundance of isotopes (e.g., ¹³C) to accurately calculate the level of deuterium incorporation. mdpi.com Studies have used mass fragmentography to quantify deuterated amino acids and assess the extent of hydrogen-deuterium exchange. researchgate.net

Analytical Verification of Deuteration Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and verifying the site-specific incorporation of deuterium in DL-Lysine-d9.

¹H (Proton) NMR: In a ¹H NMR spectrum of a fully deuterated DL-Lysine-d9, the signals corresponding to the nine protons on the carbon skeleton (at the α, β, γ, δ, and ε positions) should be absent or significantly diminished. The disappearance of these peaks is direct evidence of successful deuteration. rsc.org The only remaining proton signals would be from the labile amine (-NH₂) and carboxylic acid (-COOH) groups, which rapidly exchange with protons in the solvent (if it is not D₂O) and are often not observed or appear as broad signals.

²H (Deuterium) NMR: A ²H NMR spectrum can be used to directly observe the incorporated deuterium atoms. This spectrum would show signals at chemical shifts corresponding to the positions where deuterium has been substituted, providing definitive confirmation of the deuteration pattern.

¹³C NMR: ¹³C NMR spectroscopy is also highly informative. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (e.g., a triplet for a -CD₂- group). Furthermore, the presence of deuterium causes small upfield shifts in the resonance of the attached carbon and adjacent carbons, known as deuterium-induced isotope shifts, which can be accurately measured. copernicus.org

The following table lists the approximate ¹H NMR chemical shifts for unlabeled L-lysine in D₂O. In the spectrum of DL-Lysine-d9, these signals would be absent.

| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| H-α | 3.75 | Triplet |

| H-ε | 3.01 | Triplet |

| H-β | 1.89 | Multiplet |

| H-δ | 1.71 | Multiplet |

| H-γ | 1.48 | Multiplet |

Chemical shifts are approximate and can vary based on pH, concentration, and solvent. Data inferred from researchgate.net.

Methodological Applications of Dl Lysine D9 Dihydrochloride in Quantitative Biological Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

SILAC is a powerful and widely used mass spectrometry (MS)-based approach for the accurate quantification of proteins between different cell populations. The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.

The fundamental principle of SILAC is to grow two or more populations of cells in media that are identical in composition, except for the isotopic form of a specific essential amino acid. In the context of this article, one cell population is cultured in a "light" medium containing the natural, unlabeled form of lysine (B10760008), while the other population is cultured in a "heavy" medium supplemented with DL-Lysine-d9 (dihydrochloride).

Through multiple rounds of cell division, the cellular machinery for protein synthesis incorporates the respective lysine isotope into all newly synthesized proteins. nih.gov After a sufficient number of cell doublings, typically five to six, the proteome of the "heavy" cell population becomes almost entirely labeled with DL-Lysine-d9. nih.gov This results in a specific mass shift for every lysine-containing peptide in the heavy-labeled proteome compared to its counterpart in the light-labeled proteome. The nine deuterium (B1214612) atoms in DL-Lysine-d9 introduce a mass increase of approximately 9 Daltons for each lysine residue.

For quantitative analysis, the cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the "light" and "heavy" cell lysates are combined in a 1:1 ratio. This early mixing minimizes experimental variability that can arise from separate sample processing. The combined protein mixture is then digested, typically with trypsin, which cleaves proteins C-terminal to lysine and arginine residues. The resulting peptide mixture is then analyzed by high-resolution mass spectrometry. researchgate.net

In the mass spectrometer, the chemically identical but isotopically distinct peptide pairs are detected as doublets, separated by a predictable mass difference corresponding to the number of incorporated DL-Lysine-d9 residues. The relative abundance of a specific protein between the two cell populations is determined by comparing the signal intensities of the heavy and light peptide pairs. researchgate.net

DL-Lysine-d9 is a valuable tool for global proteome profiling, enabling the simultaneous identification and quantification of thousands of proteins in a single experiment. By comparing the proteomes of cells grown under different conditions, researchers can gain insights into the cellular responses to various stimuli, disease states, or genetic modifications.

The comprehensive nature of SILAC with DL-Lysine-d9 allows for an unbiased survey of the entire proteome. This is particularly advantageous for identifying unexpected changes in protein expression that might be missed by more targeted approaches. The quantitative accuracy of SILAC facilitates the reliable identification of differentially expressed proteins, providing a solid foundation for subsequent functional studies.

Table 1: Representative Data from a SILAC Experiment Using Heavy Lysine for Global Proteome Profiling

| Protein Name | Gene Symbol | H/L Ratio (Treated/Control) | p-value | Regulation |

| Heat shock protein 90 | HSP90AA1 | 2.5 | 0.001 | Upregulated |

| Pyruvate kinase | PKM | 0.4 | 0.005 | Downregulated |

| 14-3-3 protein zeta | YWHAZ | 1.1 | 0.85 | Unchanged |

| Histone H3.3 | H3F3B | 3.1 | <0.001 | Upregulated |

| Actin, cytoplasmic 1 | ACTB | 0.9 | 0.75 | Unchanged |

This table presents illustrative data typical of a SILAC experiment. The H/L ratio represents the fold change in protein abundance between the "heavy" labeled treated sample and the "light" labeled control sample.

Beyond static protein abundance measurements, SILAC with DL-Lysine-d9 can be adapted to study protein dynamics, including protein turnover and protein-protein interactions.

In "pulse-SILAC" (pSILAC) experiments, cells are grown in a light medium and then switched to a heavy medium containing DL-Lysine-d9. By analyzing the rate of incorporation of the heavy label into specific proteins over time, their synthesis and degradation rates (turnover) can be determined. This provides a dynamic view of the proteome and how protein stability is regulated.

For the study of protein-protein interactions, SILAC is often combined with affinity purification techniques (AP-SILAC). In a typical experiment, a "heavy" labeled cell lysate containing a tagged bait protein is mixed with a "light" labeled control lysate. After affinity purification of the bait protein, co-purified proteins are identified and quantified by mass spectrometry. Specific interaction partners will exhibit a high heavy/light ratio, distinguishing them from non-specific background proteins that will have a ratio close to one.

Table 2: Illustrative Data from a pSILAC Experiment to Determine Protein Half-Life

| Protein Name | Gene Symbol | Half-life (hours) |

| Cyclin-dependent kinase 1 | CDK1 | 18 |

| p53 | TP53 | 0.5 |

| Beta-actin | ACTB | 48 |

| Ornithine decarboxylase | ODC1 | 0.2 |

This table provides representative protein half-life data that can be obtained from a pSILAC experiment using a heavy lysine isotope like DL-Lysine-d9.

DL-Lysine-d9 is particularly well-suited for the quantitative analysis of post-translational modifications (PTMs) that occur on lysine residues, such as methylation. Lysine methylation is a crucial regulatory mechanism involved in various cellular processes, including gene expression and protein stability.

In a SILAC experiment designed to study lysine methylation, cells are labeled with light lysine or heavy DL-Lysine-d9 and subjected to different conditions. After cell lysis and protein digestion, peptides bearing methylated lysine residues are often enriched using specific antibodies. The subsequent mass spectrometric analysis allows for the identification of specific methylation sites and the quantification of changes in their modification levels between the different conditions. The use of DL-Lysine-d9 provides a distinct mass signature that facilitates the accurate quantification of these modified peptides.

Table 3: Representative Data for Quantitative Analysis of Lysine Methylation Sites

| Protein | Site | Modification | H/L Ratio (Stimulated/Control) | Regulation |

| Histone H3.1 | K9 | Trimethylation | 4.2 | Upregulated |

| p53 | K370 | Monomethylation | 0.3 | Downregulated |

| Histone H3.1 | K27 | Dimethylation | 1.2 | Unchanged |

| Ribosomal protein S2 | K137 | Trimethylation | 2.8 | Upregulated |

This table illustrates the type of quantitative data on post-translational modifications that can be generated in a SILAC experiment utilizing a heavy lysine isotope.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates and tracking the distribution of the label into downstream metabolites, MFA provides a detailed map of metabolic pathway activity.

DL-Lysine-d9 can be used as a tracer in MFA studies to investigate the fate of lysine within the cell. This is particularly valuable for understanding both the catabolic (breakdown) and anabolic (biosynthetic) pathways involving this essential amino acid.

When cells are cultured in the presence of DL-Lysine-d9, the deuterated lysine enters the cellular metabolic network. Through a series of enzymatic reactions, the deuterium atoms can be incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to trace the flow of lysine through different pathways.

For instance, the catabolism of lysine in mammals primarily proceeds through the saccharopine pathway, leading to the formation of α-aminoadipate and subsequently acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. By tracking the incorporation of deuterium from DL-Lysine-d9 into intermediates of the TCA cycle, the flux through the lysine catabolic pathway can be quantified. nih.gov

Furthermore, the anabolic use of lysine or its breakdown products can be investigated. For example, lysine is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism. wikipedia.org Tracing the deuterium label from DL-Lysine-d9 into carnitine can provide a measure of the rate of carnitine biosynthesis.

Table 4: Illustrative Metabolic Tracing of DL-Lysine-d9

| Metabolite | Pathway | % Deuterium Label Incorporation |

| α-Aminoadipate | Lysine Catabolism | 85% |

| Saccharopine | Lysine Catabolism | 70% |

| Acetyl-CoA | Lysine Catabolism / Central Metabolism | 15% |

| Carnitine | Anabolic Pathway | 5% |

This table provides a hypothetical example of the percentage of deuterium label from DL-Lysine-d9 that might be incorporated into key downstream metabolites, illustrating its use as a tracer in Metabolic Flux Analysis.

Elucidating Metabolic Pathway Activities and Regulation in Biological Systems

Stable isotope tracers like DL-Lysine-d9 are instrumental in metabolic flux analysis, a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing DL-Lysine-d9 into a cell culture or model organism, researchers can track the incorporation of the deuterium-labeled lysine into various metabolic intermediates and end-products. Mass spectrometry is then employed to measure the isotopic enrichment in these compounds, providing a detailed map of metabolic pathway activity.

Integration with Multi-Omics Data for Comprehensive Metabolic Understanding

The true power of stable isotope tracing with DL-Lysine-d9 is realized when it is integrated with other "omics" technologies, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic view of cellular function, connecting changes in gene expression and protein abundance with alterations in metabolic fluxes.

For example, a study might combine DL-Lysine-d9 tracing with quantitative proteomics to understand how changes in the expression of metabolic enzymes affect the flux through a particular pathway. By correlating the abundance of specific enzymes with the measured metabolic fluxes, researchers can identify key regulatory points in the network. Similarly, integrating DL-Lysine-d9 data with transcriptomics can reveal how metabolic pathways are regulated at the level of gene expression. Computational models are often used to integrate these large and complex datasets, allowing for the construction of predictive models of cellular metabolism. plos.org While specific studies integrating DL-Lysine-d9 with multi-omics are emerging, the framework for such analyses is well-established in the field of systems biology. nih.govnih.gov

Assessment of Protein Turnover and Degradation Rates

DL-Lysine-d9 is a powerful tool for measuring the rates of protein synthesis and degradation, collectively known as protein turnover. These dynamic processes are fundamental to cellular homeostasis, and their dysregulation is implicated in numerous diseases.

Measurement of Protein Synthesis and Degradation Rates in Cellular and Animal Models

To measure protein synthesis, cells or animals are exposed to DL-Lysine-d9 for a defined period. As new proteins are synthesized, they will incorporate the labeled lysine. By measuring the rate of incorporation of DL-Lysine-d9 into the total protein pool or into specific proteins, the fractional synthesis rate (FSR) can be calculated. This is typically achieved by isolating proteins, hydrolyzing them into their constituent amino acids, and then analyzing the isotopic enrichment of lysine using mass spectrometry.

Conversely, protein degradation rates can be determined through "pulse-chase" experiments. In this setup, cells are first "pulsed" with DL-Lysine-d9 to label the existing proteome. The cells are then transferred to a medium containing unlabeled lysine (the "chase"). The rate at which the labeled lysine disappears from the proteome reflects the rate of protein degradation. Studies using other labeled amino acids have successfully quantified protein synthesis and degradation rates in various models. For instance, in rats, the rates of whole-body protein synthesis, accretion, and degradation have been estimated using DL-[1-¹⁴C]lysine. nih.gov

Comparative Studies with Alternative Stable Isotope Tracers (e.g., ¹³C-Lysine, ²H₂O) for Protein Turnover

While DL-Lysine-d9 is an effective tracer for protein turnover studies, other stable isotopes are also commonly used, each with its own advantages and disadvantages. ¹³C-Lysine, for example, is another popular choice. Comparative studies using both ¹³C-leucine and ¹⁵N-glycine in senior dogs have shown similar estimations for protein synthesis and breakdown, highlighting the utility of different tracers. wiley.com

Heavy water (²H₂O) is another alternative that offers a less invasive method for measuring protein synthesis over longer periods. Deuterium from heavy water is incorporated into non-essential amino acids during their synthesis, which are then used for protein production. While this method provides an integrated measure of protein synthesis in a free-living state, it can be influenced by the number of exchangeable hydrogens in the peptides being analyzed. maastrichtuniversity.nlnih.govnih.gov Direct comparative studies with extensive data tables specifically for DL-Lysine-d9 versus ¹³C-Lysine and ²H₂O are needed to fully delineate the optimal applications for each tracer.

Dynamics of Protein Homeostasis in Specific Biological Compartments

A key advantage of using stable isotope tracers like DL-Lysine-d9 is the ability to investigate protein homeostasis within specific subcellular compartments, such as mitochondria. By isolating these organelles from cells or tissues after labeling, researchers can determine the turnover rates of mitochondrial proteins specifically. This is crucial for understanding the maintenance of mitochondrial function and its role in cellular health and disease.

Studies have shown that lysine catabolism primarily occurs in the mitochondria, making labeled lysine an ideal tracer for investigating mitochondrial protein dynamics. nih.gov Research has demonstrated the importance of saccharopine catabolism within mitochondria for maintaining mitochondrial homeostasis. researchgate.net While direct quantitative data using DL-Lysine-d9 for this specific application is still emerging, the methodological framework is well-established through studies utilizing other labeled amino acids. nih.gov

Quantitative Bioanalytical Applications in Research

Beyond its use in metabolic and proteomic studies, DL-Lysine-d9 (dihydrochloride) also serves as an essential internal standard in various quantitative bioanalytical assays. In mass spectrometry-based quantification, an internal standard is a compound with similar physicochemical properties to the analyte of interest but with a different mass. By adding a known amount of the internal standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to more accurate and precise quantification of the endogenous analyte.

DL-Lysine-d9 is an ideal internal standard for the quantification of unlabeled lysine in biological matrices such as plasma, urine, and tissue extracts. Its nine deuterium atoms give it a distinct mass shift from endogenous lysine, allowing for clear separation and quantification by mass spectrometry. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis due to their ability to mimic the behavior of the analyte throughout the analytical process.

Role as an Internal Standard in Mass Spectrometry-Based Quantification

The primary role of DL-Lysine-d9 (dihydrochloride) in quantitative biological research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. biopharmaservices.comkcasbio.com An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds, such as DL-Lysine-d9, are considered the gold standard for internal standards in LC-MS/MS because they fulfill this requirement exceptionally well. biopharmaservices.com

DL-Lysine-d9 has the same chemical structure as lysine, with the exception that nine of its hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, which can be readily distinguished from the endogenous, unlabeled lysine by a mass spectrometer. nih.gov However, its chromatographic behavior and ionization efficiency are virtually identical to that of unlabeled lysine. bioanalysis-zone.com

By adding a known amount of DL-Lysine-d9 to a biological sample at the beginning of the sample preparation process, any variability introduced during extraction, derivatization, injection, and ionization can be accounted for. biopharmaservices.comkcasbio.com The ratio of the signal from the endogenous lysine to the signal from the DL-Lysine-d9 internal standard is used to calculate the concentration of lysine in the sample. This normalization corrects for both sample loss during preparation and matrix effects that can suppress or enhance the analyte signal during ionization. wuxiapptec.com

The use of a SIL internal standard like DL-Lysine-d9 is particularly crucial when analyzing complex biological matrices such as plasma, urine, or tissue homogenates, where the presence of other molecules can interfere with the analysis. thermofisher.com

Development and Validation of Analytical Methods for Research Matrices

The development and validation of robust and reliable analytical methods are essential for obtaining accurate quantitative data in biological research. DL-Lysine-d9 (dihydrochloride) plays a pivotal role in this process for methods aimed at quantifying lysine. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. nih.govwoah.org Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). woah.org

In a typical method development and validation workflow for the quantification of lysine in a biological matrix like plasma, a series of calibration standards and quality control (QC) samples are prepared by spiking known concentrations of lysine into the matrix. thermofisher.com A fixed concentration of DL-Lysine-d9 is added to all samples as the internal standard.

The linearity of the method is assessed by analyzing the calibration standards and plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The resulting calibration curve should have a high correlation coefficient (R² > 0.99). nih.gov

Accuracy and precision are evaluated by analyzing the QC samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is reported as the relative standard deviation (%RSD). nih.gov

The following interactive table provides representative data from the validation of an LC-MS/MS method for the quantification of lysine metabolites, demonstrating the performance characteristics that would be expected when using a deuterated internal standard like DL-Lysine-d9. nih.gov

| Analyte | Concentration Level | Accuracy (%) | Precision (%RSD) | LOD (nM) | LOQ (nM) |

|---|---|---|---|---|---|

| Lysine Metabolite A | Low | 99.3 | 15.1 | 1.6 | 6.1 |

| Lysine Metabolite A | Medium | 102.1 | 8.5 | - | - |

| Lysine Metabolite A | High | 101.5 | 5.2 | - | - |

| Pipecolic Acid (PIP) | Low | 100.8 | 4.2 | 5.0 | 15.2 |

| Pipecolic Acid (PIP) | Medium | 101.2 | 2.6 | - | - |

| Pipecolic Acid (PIP) | High | 103.7 | 3.1 | - | - |

Utilization in Pharmacokinetic Studies in Research Models

Pharmacokinetic (PK) studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. nih.gov Accurate quantification of the compound of interest in biological fluids and tissues over time is the cornerstone of these studies. When investigating the pharmacokinetics of lysine or lysine-containing compounds, DL-Lysine-d9 (dihydrochloride) is an invaluable tool.

In a research model, such as a mouse or rat, a known dose of a lysine-containing compound or lysine itself is administered. nih.gov Blood, urine, and tissue samples are then collected at various time points. To determine the concentration of lysine in these samples, DL-Lysine-d9 is added as an internal standard during the analytical workflow. nih.gov

For example, in a study monitoring the degradation of lysine in mouse plasma, researchers can accurately track the changes in the concentrations of lysine and its metabolites over several hours following an injection of lysine. nih.gov The use of a deuterated internal standard ensures that the measurements are not skewed by variations in sample preparation or analytical instrumentation, leading to a reliable pharmacokinetic profile.

The data obtained from such studies, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are critical for understanding the metabolic fate of lysine and the effects of potential therapeutic interventions. nih.gov

The following interactive table illustrates the type of data that can be generated in a pharmacokinetic study, showing the concentration of a lysine metabolite in plasma at different time points after lysine administration. nih.gov

| Time (hours) | Plasma Concentration of Lysine Metabolite (µM) |

|---|---|

| 0 | 3 |

| 1 | 70 |

| 2 | 55 |

| 4 | 20 |

| 6 | 8 |

Advanced Analytical Techniques for Dl Lysine D9 Dihydrochloride Detection and Quantification

Mass Spectrometry Platforms

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds like DL-Lysine-d9. Its ability to differentiate molecules based on their mass-to-charge ratio makes it inherently suitable for distinguishing between deuterated and non-deuterated forms of lysine (B10760008).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of amino acids, including their deuterated analogs, in complex biological matrices. In this approach, the liquid chromatography system separates DL-Lysine-d9 from other components in the sample before it enters the mass spectrometer. The mass spectrometer then ionizes the analyte and subjects it to two stages of mass analysis.

The use of a deuterated internal standard like DL-Lysine-d9 is a common practice in quantitative mass spectrometry to improve accuracy and precision. For instance, in the quantification of carboxymethyl lysine, a deuterated standard is employed to normalize for variations in sample preparation and instrument response. nih.gov High-resolution accurate mass (HRAM) Orbitrap mass spectrometry has been successfully utilized for the quantification of protein-bound carboxymethyl lysine and lysine, along with their deuterated internal standards. nih.gov

A key advantage of using stable isotope-labeled internal standards is that they co-elute with the endogenous analyte, experiencing similar matrix effects and ionization suppression or enhancement, which leads to more reliable quantification. The 4-Dalton mass difference between unlabeled lysine and Lys-d4 provides a distinct mass signature for lysine-containing peptides, facilitating their identification. acs.org

Table 1: LC-MS/MS Parameters for Lysine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | ||

| Column | Reversed-phase C18 | Separation of polar compounds like amino acids. |

| Mobile Phase A | Water with 0.1% formic acid | Promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Elutes analytes from the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficient ionization of amino acids. |

| Precursor Ion (Q1) | m/z specific to the analyte | Selects the ion of interest. |

| Product Ion (Q3) | m/z of a specific fragment | Provides specificity and quantification. |

| Collision Energy | Optimized for each analyte | Induces fragmentation of the precursor ion. |

This table presents a generalized set of parameters. Actual values will vary depending on the specific instrument and application.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids, though it requires a derivatization step to make the polar and non-volatile amino acids amenable to gas chromatography. nih.gov This derivatization converts the amino acids into more volatile and thermally stable compounds. nih.govmdpi.com

For the analysis of deuterated amino acids, GC-MS provides high sensitivity and the ability to resolve isotopomers. researchgate.net A common derivatization method involves a two-step process to create methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which are stable and suitable for GC-MS analysis. mdpi.com The use of a deuterated derivatization agent can also be employed to generate internal standards for quantification. nih.gov

GC-MS has been shown to provide a large number of independent constraints on amino acid isotopomer abundance, making it a valuable tool for metabolic flux analysis. researchgate.net The technique can be used for high-throughput quantitative measurements of amino acids in biological samples. nih.gov

Table 2: GC-MS Derivatization and Analysis of Amino Acids

| Step | Reagent/Condition | Purpose |

| Derivatization | ||

| Esterification | 2 M HCl in Methanol (CH3OH) | Converts the carboxylic acid group to a methyl ester. |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Derivatizes the amino group to make the compound volatile. |

| GC-MS Analysis | ||

| Column | DB-5 or similar non-polar column | Separates the derivatized amino acids. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecules for mass analysis. |

| Detection | Selected Ion Monitoring (SIM) | Monitors specific fragment ions for quantification. |

This table outlines a common derivatization and analysis workflow. Specific reagents and conditions may vary.

Optimization of Mass Spectrometry Parameters for Deuterated Analytes

Optimizing MS parameters is critical for achieving the best sensitivity and accuracy when analyzing deuterated compounds. The presence of deuterium (B1214612) can sometimes lead to slight shifts in retention time and fragmentation patterns compared to the non-deuterated analog.

Key considerations for optimization include:

Collision Energy: The collision energy in tandem MS (MS/MS) may need to be adjusted for the deuterated analyte to achieve optimal fragmentation and produce the desired product ions for quantification.

Ion Source Parameters: Parameters such as capillary temperature and spray voltage in ESI, or temperature programs in GC, should be optimized to ensure efficient ionization and transfer of the deuterated analyte into the mass spectrometer. acs.orgnih.gov

Quench Conditions: In hydrogen-deuterium exchange mass spectrometry (HDX-MS), optimizing the quench conditions is crucial to minimize back-exchange and preserve the deuterium labeling. nih.govresearchgate.net

Matrix Effects: While deuterated internal standards help to mitigate matrix effects, it is still important to assess and minimize these effects, especially in complex biological samples. sunderland.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules and is highly effective for isotopic analysis.

Application in Structural Elucidation and Quantitative Isotopic Analysis

NMR spectroscopy is instrumental in confirming the successful incorporation and location of deuterium atoms in DL-Lysine-d9. Both ¹H and ²H NMR can be utilized for this purpose. The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the positions of deuterium labeling, confirms the isotopic substitution.

Beyond structural confirmation, NMR can be used for quantitative isotopic analysis. nih.gov A method combining ¹H NMR and ²H NMR has been shown to be more accurate for determining the isotopic abundance of deuterated compounds than classical ¹H NMR or mass spectrometry methods. nih.gov Furthermore, deuterium-induced isotope shifts on ¹³C NMR spectra can be used to quantify the degree of isotope labeling at specific molecular sites. nih.gov This is particularly useful for analyzing randomly or non-specifically deuterated compounds. researchgate.net

Table 3: NMR Techniques for Isotopic Analysis of DL-Lysine-d9

| NMR Technique | Information Provided |

| ¹H NMR | Confirms the absence of protons at the labeled positions. Can be used for quantitative analysis against an internal standard. nih.gov |

| ²H NMR | Directly detects the deuterium nuclei, providing a direct measure of deuterium incorporation. nih.gov |

| ¹³C NMR | Deuterium-induced isotope shifts on neighboring carbons allow for site-specific quantification of deuteration. nih.govresearchgate.net |

Complementary Role with Mass Spectrometry in Isotopic Tracing Experiments

NMR spectroscopy complements this by providing precise information on the positional distribution of the isotopes within the molecules. mdpi.com This level of detail is crucial for elucidating metabolic pathways and understanding the mechanisms of enzymatic reactions. nih.gov For instance, while MS can show that a metabolite has incorporated deuterium, NMR can reveal which specific atoms in the molecule have been replaced by deuterium.

The synergy between MS and NMR is particularly powerful for evaluating the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgrsc.org A combined approach allows for a more comprehensive and accurate characterization of isotopically labeled compounds than either technique could achieve alone. rsc.org

Theoretical and Mechanistic Considerations of Deuterium Labeling

Impact of Deuteration on Biochemical Reaction Rates and Pathways

The replacement of hydrogen with deuterium (B1214612) can significantly influence the rates of biochemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netscielo.org.mx This effect arises primarily from the difference in mass between deuterium and hydrogen; deuterium possesses an extra neutron, making it twice as heavy. researchgate.netpreprints.org Consequently, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy compared to the carbon-hydrogen (C-H) bond. This means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step of a reaction. scielo.org.mx

This primary KIE is particularly pronounced in enzyme-catalyzed reactions that involve hydrogen transfer. preprints.org For instance, research on the enzyme lysyl oxidase (LOX), which is involved in extracellular matrix disorders, has shown that 6,6-d2-lysine is oxidized at a substantially lower rate than its non-deuterated counterpart. nih.gov This study reported an apparent deuterium effect on the reaction's Vmax/Km as high as 4.35 ± 0.22, demonstrating a significant slowing of the enzymatic process. nih.gov Similarly, studies on other enzymes like liver alcohol dehydrogenase show notable deuterium isotope effects on initial reaction rates. nih.gov

Strategies for Minimizing Isotopic Interference in Quantitative Measurements

In quantitative analysis, particularly in mass spectrometry (MS)-based methods, isotopic interference can pose a significant challenge to data accuracy. nih.gov This interference occurs when the isotopic signature of an analyte overlaps with that of the internal standard or other molecules in the sample matrix. DL-Lysine-d9 is frequently used as an internal standard in such analyses, and strategies to mitigate interference are crucial for obtaining reliable results.

Several advanced techniques in mass spectrometry have been developed to eliminate or minimize these interferences:

High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments can distinguish between ions with very small mass differences, allowing for the separation of the analyte signal from interfering isotopic peaks.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. By selecting a specific precursor ion and then fragmenting it to produce unique product ions (a process known as Selective Reaction Monitoring or SRM), the specificity and selectivity of the measurement are greatly enhanced, reducing the impact of isotopic crosstalk. nih.gov

Collision/Reaction Cell Technology (CCT/DRC): These technologies introduce a gas into a cell within the mass spectrometer. Collisions or reactions with this gas can remove interfering ions, leading to cleaner spectra and more accurate quantification. nih.gov

Beyond instrumental approaches, careful experimental design is critical:

Calculation and Selection of Labeling Schemes: A key strategy is the accurate calculation of potential isotopic interferences before synthesizing a stable isotopically labeled (SIL) internal standard. nih.gov This allows researchers to choose a labeling scheme—both the position and number of deuterium atoms—that minimizes overlap with the natural isotopic abundance of the unlabeled analyte. nih.gov For example, a methodology has been reported to accurately calculate these interferences, which are often much less than simple estimations based on molecular isotope abundance. nih.gov

Internal Standardization and Calibration: The use of internal standards that are chemically similar to the analyte, like DL-Lysine-d9 for lysine (B10760008), helps correct for variations in instrument response and matrix effects. omicsonline.org Proper calibration using certified reference materials and standards is also essential for improving the precision and accuracy of isotope ratio measurements. omicsonline.orgresearchgate.net

Challenges, Limitations, and Future Directions in Research Applications

Methodological Challenges in Isotopic Labeling Studies and Sample Preparation

The precision of stable isotope labeling studies is highly dependent on the meticulous execution of experimental protocols. A primary challenge lies in achieving complete and consistent incorporation of the labeled amino acid, such as DL-Lysine-d9, into the proteome of cultured cells or organisms. ckgas.com Incomplete labeling can lead to inaccurate quantification and misinterpretation of metabolic turnover rates. ckgas.com The choice of the labeling strategy itself, whether metabolic or chemical, presents distinct advantages and disadvantages. nih.govacs.org Metabolic labeling, where cells incorporate the labeled amino acid during growth, offers a more biologically representative snapshot of the proteome. ckgas.com However, it is not applicable to all sample types, particularly those that cannot be cultured. Chemical labeling, which occurs after cell lysis, offers broader applicability but can introduce variability and may not fully capture the in vivo state. nih.govacs.org

Sample preparation is another critical step where errors can be introduced. alexandraatleephillips.com The process often involves multiple steps, including cell lysis, protein extraction, digestion, and purification, each of which can contribute to sample loss and fractionation, ultimately affecting the accuracy of quantitative analysis. nih.govnih.gov For instance, the efficiency of tryptic digestion, which cleaves proteins at lysine (B10760008) and arginine residues, is crucial for accurate quantification in many proteomic workflows. nih.gov Incomplete digestion can lead to a bias in the peptides that are analyzed. Furthermore, the use of deuterated compounds like DL-Lysine-d9 can sometimes lead to chromatographic retention time shifts compared to their non-deuterated counterparts, complicating data analysis. sdu.dk

Data Interpretation and Computational Modeling of Complex Metabolic Networks

The vast amount of data generated from stable isotope labeling experiments presents a significant challenge for interpretation. nih.govnih.gov Distinguishing biologically relevant metabolic changes from experimental noise and contaminants is a major hurdle. eurisotop.com Isotopic labeling helps in this regard by allowing researchers to differentiate biologically derived metabolites from artifacts. eurisotop.com However, interpreting the complex patterns of isotope incorporation into various metabolic pathways requires sophisticated computational tools and models. nih.govoup.com

Development of Novel Research Applications and Methodological Advancements

Despite the challenges, the field of stable isotope labeling is continually evolving, with ongoing development of novel research applications and methodological advancements. Researchers are exploring new ways to use labeled compounds like DL-Lysine-d9 to probe biological systems with greater detail and accuracy. For instance, modifications to the classic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, such as pulsed SILAC, allow for the temporal analysis of protein synthesis and turnover. nih.gov

Recent advancements in mass spectrometry and other analytical techniques are enhancing the sensitivity and resolution of isotope detection. nih.gov High-resolution mass spectrometry, for example, enables the analysis of position-specific isotopic information, providing deeper insights into metabolic pathways. alexandraatleephillips.com There is also growing interest in combining different labeling strategies, such as metabolic and chemical labeling, to increase the multiplexing capabilities of experiments, allowing for the simultaneous comparison of more samples. nih.govacs.org

Furthermore, researchers are developing novel antimicrobial peptides by substituting L-lysine with D-lysine, which has shown enhanced antimicrobial effects and reduced toxicity in some cases. mdpi.comnih.govqub.ac.uk The use of deuterated compounds is also being explored in drug development to improve pharmacokinetic properties and reduce toxicity by altering metabolic pathways. cdnsciencepub.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.